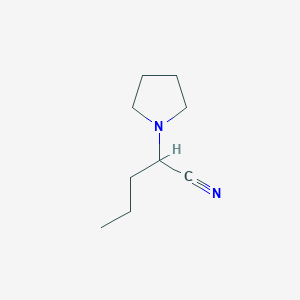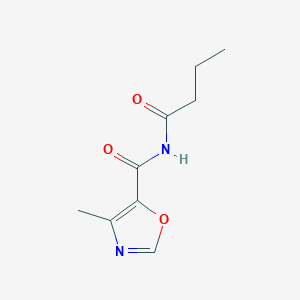
N-Butanoyl-4-methyl-1,3-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyryl-4-methyloxazole-5-carboxamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyryl-4-methyloxazole-5-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the butyryl group. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, with an appropriate carboxylic acid derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of N-Butyryl-4-methyloxazole-5-carboxamide may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and selectivity. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyryl-4-methyloxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-Butyryl-4-methyloxazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Butyryl-4-methyloxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The butyryl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyloxazole-5-carboxamide: Shares the oxazole ring but lacks the butyryl group.
N-tert-butyl-4-methyloxazole-5-carboxamide: Similar structure with a tert-butyl group instead of a butyryl group.
Uniqueness
N-Butyryl-4-methyloxazole-5-carboxamide is unique due to the presence of the butyryl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where enhanced lipophilicity and specific interactions with molecular targets are desired .
Propriétés
Numéro CAS |
62539-95-1 |
|---|---|
Formule moléculaire |
C9H12N2O3 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
N-butanoyl-4-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-7(12)11-9(13)8-6(2)10-5-14-8/h5H,3-4H2,1-2H3,(H,11,12,13) |
Clé InChI |
MTCDEFKVEPSWIH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(=O)C1=C(N=CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)
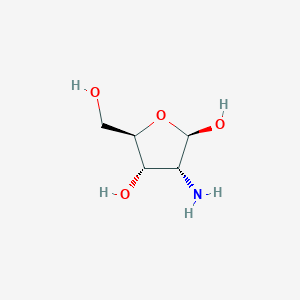
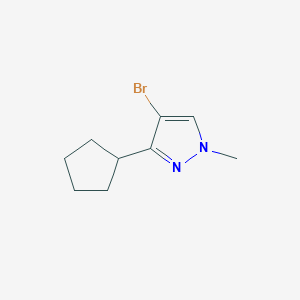
![2-[(2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12893230.png)
![3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid](/img/structure/B12893231.png)
![6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide](/img/structure/B12893241.png)
![1-[6-(Methoxymethoxy)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12893252.png)
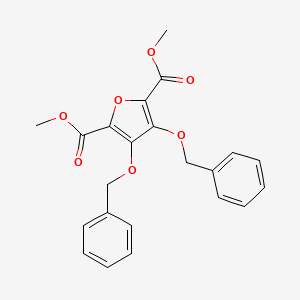

![(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
![Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12893283.png)
![5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12893290.png)
